molecular formula C30H20Cl2N4O2 B224090 2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide CAS No. 5769-42-6

2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide

Cat. No.: B224090
CAS No.: 5769-42-6
M. Wt: 539.4 g/mol
InChI Key: UIPIYQNLOFSGLX-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide is a complex organic compound with a molecular formula of C26H18Cl2N2O3 and a molecular weight of 477.351 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring and multiple chlorobenzoyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-aminophenylpyrimidine under controlled conditions to form an intermediate product. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of a pyrimidine ring and multiple chlorobenzoyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5769-42-6

Molecular Formula

C30H20Cl2N4O2

Molecular Weight

539.4 g/mol

IUPAC Name

2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide

InChI

InChI=1S/C30H20Cl2N4O2/c31-26-7-3-1-5-24(26)29(37)35-22-13-9-19(10-14-22)21-17-33-28(34-18-21)20-11-15-23(16-12-20)36-30(38)25-6-2-4-8-27(25)32/h1-18H,(H,35,37)(H,36,38)

InChI Key

UIPIYQNLOFSGLX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl)Cl

Origin of Product

United States

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